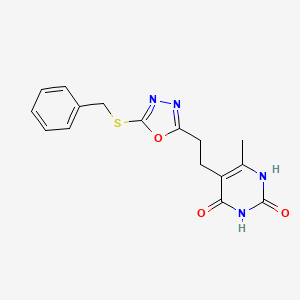

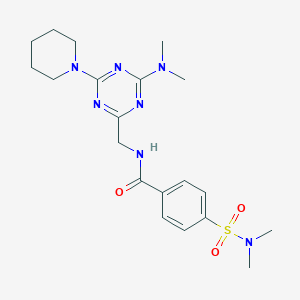

![molecular formula C15H21ClN2 B2600140 [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride CAS No. 23690-87-1](/img/structure/B2600140.png)

[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride” is a chemical compound . It’s related to carbazole derivatives, which have been studied for their antimycobacterial activity .

Synthesis Analysis

A series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were designed and synthesized as butyrylcholinesterase inhibitors . The synthesis process involved the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to form tetrahydrocarbazole .Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs)

Organic light emitting diodes (OLEDs) have gained prominence in full-color flat-panel displays and solid-state lighting. Researchers have explored novel hole-transporting materials (HTMs) based on [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride derivatives for OLEDs. These HTMs enhance device performance by improving current, power, and external quantum efficiencies (EQE). The introduction of these HTMs into standard OLED devices significantly enhances their overall efficiency and durability .

Antiemetic Activity

The compound has potential antiemetic activity. For instance, 5-HT3 receptor antagonists like Ondansetron are commonly used to prevent nausea and vomiting after chemotherapy, radiotherapy, and surgical procedures .

Perovskite Solar Cells

In the realm of perovskite solar cells (PSCs), researchers have found that [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride derivatives serve as effective hole-transporting layers (HTLs). These compounds enhance the quality of perovskite thin films, reduce defect density, and improve carrier transport, leading to higher solar cell efficiency .

Butyrylcholinesterase Inhibition

The compound’s derivatives have been designed, synthesized, and evaluated as inhibitors of butyrylcholinesterase (BChE). Inhibition of BChE is a potential therapeutic strategy for Alzheimer’s disease. These derivatives show promise in this context .

Mecanismo De Acción

Target of Action

The primary target of the compound “[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride” is butyrylcholinesterase (BChE) . BChE is an enzyme that is considered a useful therapeutic target for Alzheimer’s disease (AD) .

Mode of Action

“[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride” interacts with its target, BChE, by inhibiting its activity . This compound has been found to be a potent inhibitor of BChE, with IC50 values indicating strong inhibitory activity .

Biochemical Pathways

The inhibition of BChE by “[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride” affects the cholinergic neurotransmission pathway . BChE plays a role in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. By inhibiting BChE, this compound can potentially increase acetylcholine levels, which could have beneficial effects in conditions like AD where acetylcholine levels are typically reduced .

Pharmacokinetics

It is noted that the compound demonstrated properties in accordance with lipinski’s rule , which suggests favorable absorption and distribution characteristics.

Result of Action

The molecular and cellular effects of “[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride” include the inhibition of BChE and potential neuroprotective effects . In vivo studies of similar compounds have shown memory improvement in models of scopolamine-induced impairment , suggesting potential benefits in cognitive disorders like AD.

Propiedades

IUPAC Name |

3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2.ClH/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17;/h1,3,6,8H,2,4-5,7,9-11,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNRYLCRWPWRDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}methyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2600059.png)

![4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2600062.png)

![1-(3-chloro-4-methylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2600063.png)

![4-Cyclopropyl-6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine](/img/structure/B2600069.png)

![Methyl 2-[(cyanoacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2600070.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone](/img/structure/B2600071.png)

![4-[[2-[[3-(Difluoromethoxy)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2600076.png)

![3-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2600079.png)

![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride](/img/structure/B2600080.png)